molecular formula C10H20INOSi B14408945 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one CAS No. 85390-50-7

1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one

Cat. No.: B14408945
CAS No.: 85390-50-7
M. Wt: 325.26 g/mol
InChI Key: FUCNGCRKBIBOBV-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of the tert-butyl(dimethyl)silyl group and the iodomethyl group makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one typically involves the reaction of azetidin-2-one derivatives with tert-butyl(dimethyl)silyl chloride and iodomethane. The reaction conditions often include the use of a base such as imidazole and a solvent like dimethylformamide (DMF) to facilitate the silylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidinone derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .

Scientific Research Applications

1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one involves its reactivity due to the presence of the iodomethyl group and the silyl group. The iodomethyl group can undergo nucleophilic substitution, while the silyl group can be cleaved under acidic or basic conditions. These reactions enable the compound to participate in various synthetic pathways, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[tert-Butyl(dimethyl)silyl]-4-(bromomethyl)azetidin-2-one
  • 1-[tert-Butyl(dimethyl)silyl]-4-(chloromethyl)azetidin-2-one
  • 1-[tert-Butyl(dimethyl)silyl]-4-(fluoromethyl)azetidin-2-one

Uniqueness

1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .

Properties

CAS No.

85390-50-7

Molecular Formula

C10H20INOSi

Molecular Weight

325.26 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one

InChI

InChI=1S/C10H20INOSi/c1-10(2,3)14(4,5)12-8(7-11)6-9(12)13/h8H,6-7H2,1-5H3

InChI Key

FUCNGCRKBIBOBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)CI

Origin of Product

United States

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